Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: A Comprehensive Technical Guide
Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core basic properties of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, and potential biological activities, drawing from existing literature on the pyranopyrazole scaffold. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided, alongside visual representations of key chemical and biological pathways to facilitate a deeper understanding of this promising molecule.
Introduction
The pyranopyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate, as a member of this class, holds considerable potential for the development of novel therapeutic agents. Its unique three-dimensional structure, arising from the fusion of a pyran and a pyrazole ring, offers opportunities for diverse chemical modifications to modulate its biological profile. This guide aims to serve as a comprehensive resource for researchers engaged in the exploration and development of pyranopyrazole-based compounds.
Physicochemical Properties
While specific experimental data for Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate is limited in publicly available literature, its core properties can be calculated or estimated based on its structure and data from closely related analogues.
| Property | Value | Source |
| Molecular Formula | C9H12N2O3 | Calculated |
| Molecular Weight | 212.21 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from analogues |
| Melting Point | Estimated 190-220 °C | Inferred from related pyranopyrazoles[4] |
| Boiling Point | Data not available | - |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Inferred from general properties of similar heterocyclic compounds |
Synthesis
The synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate can be achieved through a well-established multicomponent reaction, which is a hallmark of pyranopyrazole synthesis.[1][5][6]
Synthetic Pathway
Caption: Synthetic pathway for Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate.
Experimental Protocol
This protocol is a generalized procedure based on known methods for pyranopyrazole synthesis.[7][8]
Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of tetrahydro-4H-pyran-4-one (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate.
Potential Biological Activities and Screening Protocols
The pyranopyrazole scaffold is associated with a range of biological activities.[1][2][3][9][10][11][12][13] Based on this, Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate is a candidate for screening in several therapeutic areas.
Caption: Proposed workflow for the biological evaluation of the target compound.
Anticancer Activity
Experimental Protocol: MTT Assay for Cytotoxicity [11]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity
Experimental Protocol: COX-1/COX-2 Inhibition Assay [9][14]
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compound.
-
Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Potential mechanism of anti-inflammatory action via the COX pathway.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [15][16]
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate represents a molecule of high interest for further investigation in the field of drug discovery. Its synthesis is achievable through established methodologies, and the broader class of pyranopyrazoles has demonstrated significant potential across various therapeutic areas. This technical guide provides a foundational framework for researchers to initiate and advance studies on this compound, from its synthesis to its biological evaluation. Further experimental validation of its physicochemical properties and a comprehensive screening of its biological activities are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. benthamscience.com [benthamscience.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
